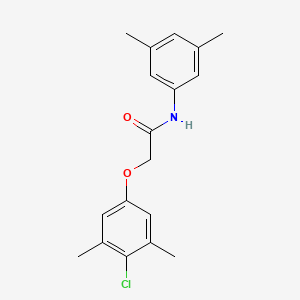
N-benzyl-3,5-dichloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3,5-dichloro-4-methoxybenzamide, also known as BDCM, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCM is a member of the benzamide family of compounds, which are known for their diverse range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dichloro-4-methoxybenzamide is not fully understood, but it is thought to involve the formation of reactive intermediates that can bind to DNA and other cellular components, leading to DNA damage and cell death. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been shown to induce oxidative stress and inflammation, which may contribute to its toxic effects.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloro-4-methoxybenzamide has a wide range of biochemical and physiological effects, including its ability to induce DNA damage, oxidative stress, and inflammation. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been shown to have immunosuppressive effects, as well as effects on the liver and kidney.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-3,5-dichloro-4-methoxybenzamide in lab experiments is its potent carcinogenic and mutagenic properties, which make it a useful tool for studying the mechanisms of cancer and mutagenesis. However, N-benzyl-3,5-dichloro-4-methoxybenzamide is also highly toxic and must be handled with care. Additionally, its effects on the immune system and other physiological systems may complicate its use in certain experiments.
Future Directions
There are many potential future directions for research on N-benzyl-3,5-dichloro-4-methoxybenzamide. One area of interest is in understanding the mechanisms by which N-benzyl-3,5-dichloro-4-methoxybenzamide induces DNA damage and mutagenesis. Another area of interest is in studying the effects of N-benzyl-3,5-dichloro-4-methoxybenzamide on the immune system and its potential applications in immunotherapy. Additionally, there is a need for further research on the toxic effects of N-benzyl-3,5-dichloro-4-methoxybenzamide and its potential environmental impact.
Synthesis Methods
N-benzyl-3,5-dichloro-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-benzyl-3,5-dichloro-4-methoxybenzamide.
Scientific Research Applications
N-benzyl-3,5-dichloro-4-methoxybenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of environmental toxicology, where N-benzyl-3,5-dichloro-4-methoxybenzamide has been shown to be a potent carcinogen and mutagen. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been studied for its effects on the immune system, with some studies suggesting that it may have immunosuppressive properties.
properties
IUPAC Name |
N-benzyl-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-12(16)7-11(8-13(14)17)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYLYSPCWYGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,5-dichloro-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)




![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)



![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)